N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
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Overview
Description
N-(2,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of N-(2,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methoxyphenyl group: This step may involve substitution reactions using suitable reagents and conditions.
Attachment of the 2,4-dimethoxybenzyl group: This can be done through alkylation reactions.
Formation of the propanamide linkage: This step involves amide bond formation using coupling reagents.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(2,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its unique structure, it may have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(2,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide can be compared with other similar compounds, such as:
Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Benzyl-substituted pyrazines: These compounds have similar substituents and may have comparable chemical properties.
Methoxyphenyl-substituted compounds: These compounds contain the methoxyphenyl group and may have similar reactivity and biological activity.
The uniqueness of N-(2,4-dimethoxybenzyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H26N6O4 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C26H26N6O4/c1-34-19-7-4-17(5-8-19)21-15-22-26-29-28-24(31(26)12-13-32(22)30-21)10-11-25(33)27-16-18-6-9-20(35-2)14-23(18)36-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,27,33) |
InChI Key |
OXBGFAPLPGCMBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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